(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine
Description
Contextualization within N-Substituted Benzylamines and Trimethoxyphenyl Derivatives
N-substituted benzylamines are a broad class of compounds that serve as crucial building blocks in organic synthesis and are prevalent in a variety of biologically active molecules. The substitution on the nitrogen atom can significantly influence the compound's physical, chemical, and biological properties. Researchers have explored this class for various therapeutic applications, including antifungal agents and enzyme inhibitors. nih.govresearchgate.netacs.org The nature of the substituent on the nitrogen atom is a key determinant of the molecule's interaction with biological targets. nih.gov
The 3,4,5-trimethoxyphenyl (TMP) moiety is a critical pharmacophore found in numerous naturally occurring and synthetic compounds with potent biological activities. nih.govnih.gov This structural motif is most famously associated with its ability to interact with tubulin, a protein essential for cell division. nih.govtandfonline.com By binding to the colchicine (B1669291) site on tubulin, TMP-containing compounds can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis, making them a focal point in the development of anticancer agents. nih.govnih.govnih.gov
Historical Development of Academic Research on Structural Analogs
The academic exploration of structural analogs of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is deeply rooted in the study of naturally occurring psychoactive compounds, most notably mescaline. Mescaline, or 3,4,5-trimethoxyphenethylamine, is a hallucinogenic alkaloid found in the peyote cactus and has been used for centuries in religious ceremonies. uchile.cl
Scientific investigation into this class of compounds began in the late 19th century. A pivotal moment was the isolation and identification of mescaline in 1897 by German chemist Arthur Heffter. wikipedia.orgchacruna.net This was followed by its first total synthesis in 1919 by Ernst Späth, which confirmed its structure and opened the door for the creation of numerous synthetic analogs. wikipedia.orgchacruna.net
In the mid-20th century, extensive research was conducted to understand the structure-activity relationships of mescaline and its derivatives. This led to the synthesis and evaluation of a wide range of compounds, including the trimethoxyamphetamines, where an alpha-methyl group is added to the ethylamine (B1201723) side chain. acs.org This historical research laid the groundwork for understanding how modifications to the phenethylamine (B48288) backbone and the substitution pattern on the aromatic ring influence biological activity. While the primary focus of early research was on the psychoactive effects, this work inadvertently paved the way for the discovery of other pharmacological properties associated with the trimethoxyphenyl scaffold.
| Key Historical Milestone | Description | Year | Reference |
| Isolation of Mescaline | Arthur Heffter isolates mescaline from the peyote cactus. | 1897 | wikipedia.orgchacruna.net |
| First Synthesis of Mescaline | Ernst Späth achieves the first laboratory synthesis of mescaline. | 1919 | wikipedia.orgchacruna.net |
| Rise of Psychotomimetic Research | Mescaline is widely studied as a "psychotomimetic" to understand psychosis. | 1950s | chacruna.net |
| Synthesis of Analogs | Researchers synthesize and study various analogs, including trimethoxyamphetamines. | Mid-20th Century | acs.org |
Current Scientific Significance and Key Research Challenges Associated with the Compound Class
The contemporary scientific significance of the trimethoxyphenyl class, to which this compound belongs, is predominantly in the field of oncology. The 3,4,5-trimethoxyphenyl moiety is a key feature of many potent tubulin polymerization inhibitors that target the colchicine binding site. nih.gov These compounds are of high interest as potential anticancer drugs due to several advantages over existing chemotherapeutics, such as taxanes and vinca (B1221190) alkaloids. Notably, they are often less susceptible to multidrug resistance mediated by efflux pumps like P-glycoprotein. nih.govnih.gov
Despite the promise, there are significant research challenges that need to be addressed. A primary hurdle is that modifications to the trimethoxyphenyl ring, often attempted to improve properties like water solubility or to overcome resistance, frequently lead to a significant loss of antiproliferative activity. scispace.com This suggests that the 3,4,5-trimethoxy substitution pattern is highly optimized for tubulin binding.
Current research efforts are focused on creating hybrid molecules that combine the trimethoxyphenyl pharmacophore with other chemical moieties to enhance potency, improve solubility, and introduce novel mechanisms of action. acs.org Advanced techniques like molecular docking are being employed to better understand the interactions between these compounds and the colchicine binding site on tubulin, guiding the rational design of new and more effective derivatives. tandfonline.comnih.gov
| Research Area | Significance | Key Challenges |
| Anticancer Agents | Potent inhibitors of tubulin polymerization; less prone to multidrug resistance. nih.govnih.gov | Loss of activity upon modification of the TMP ring; poor water solubility. scispace.com |
| Medicinal Chemistry | Serves as a scaffold for developing new therapeutic agents. acs.org | Optimizing structure-activity relationships for potency and selectivity. |
| Molecular Modeling | Understanding drug-target interactions to guide rational drug design. tandfonline.com | Accurately predicting binding affinity and biological activity. |
Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-9(2)14-8-10-6-11(15-3)13(17-5)12(7-10)16-4/h6-7,9,14H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFJYVAIIKJKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Propan 2 Yl 3,4,5 Trimethoxyphenyl Methyl Amine
Retrosynthetic Analysis of the (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine Scaffold
Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For this compound, the most logical disconnections are at the C-N bonds, suggesting two primary synthetic strategies.
The most common disconnection breaks the bond between the benzylic carbon and the nitrogen atom. This leads to two key synthons: a 3,4,5-trimethoxybenzyl cation equivalent and an isopropylamine (B41738) nucleophile. These synthons correspond to readily available starting materials: 3,4,5-trimethoxybenzaldehyde (B134019) (for reductive amination) or a 3,4,5-trimethoxybenzyl halide (for nucleophilic substitution) and isopropylamine. This approach is generally favored due to the accessibility of the precursors and the reliability of the reactions.
An alternative, though less common, disconnection would be at the bond between the isopropyl group and the nitrogen. This would suggest a 3,4,5-trimethoxybenzylamine (B102388) precursor and an isopropyl halide or other electrophilic isopropyl equivalent.
Direct Synthesis Approaches to this compound
Direct synthesis of the target molecule is most efficiently achieved through reductive amination or nucleophilic substitution, reflecting the pathways identified in the retrosynthetic analysis.
Reductive amination is a widely used and highly effective method for the synthesis of amines. masterorganicchemistry.combloomtechz.com This two-step, often one-pot, process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this involves the reaction of 3,4,5-trimethoxybenzaldehyde with isopropylamine to form an N-(3,4,5-trimethoxybenzylidene)propan-2-amine intermediate, which is subsequently reduced.
A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the iminium ion in the presence of the aldehyde, allowing for a convenient one-pot procedure. masterorganicchemistry.com Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum, is also a viable method for the reduction step. google.com The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or other alcohols, at temperatures ranging from ambient to slightly elevated. google.com
| Reducing Agent | Catalyst (if applicable) | Solvent | Typical Temperature |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | N/A | Methanol, Ethanol (B145695) | 0°C to Room Temperature |
| Sodium Cyanoborohydride (NaBH₃CN) | N/A | Methanol, Acetonitrile (B52724) | Room Temperature |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | N/A | Dichloroethane, Tetrahydrofuran (B95107) | Room Temperature |
| Hydrogen (H₂) | Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂) | Methanol, Ethanol, Ethyl Acetate | Room Temperature to 40°C |
An alternative direct approach is the nucleophilic substitution of a 3,4,5-trimethoxybenzyl halide (e.g., chloride or bromide) with isopropylamine. nih.gov In this Sₙ2 reaction, the lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic benzylic carbon, displacing the halide leaving group. libretexts.org
This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct that is formed. libretexts.org The choice of base and solvent can influence the reaction rate and yield. A significant drawback of this method is the potential for over-alkylation, where the initially formed secondary amine can react further with the benzyl (B1604629) halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. youtube.commasterorganicchemistry.com To mitigate this, a large excess of isopropylamine can be used to favor the formation of the desired secondary amine. libretexts.org
| Method | Advantages | Disadvantages |
|---|---|---|
| Reductive Amination | High selectivity, often a one-pot reaction, avoids over-alkylation. masterorganicchemistry.combloomtechz.com | Requires a suitable reducing agent. |
| Nucleophilic Substitution | Conceptually simple, utilizes readily available starting materials. nih.gov | Potential for over-alkylation, may require a large excess of the amine. youtube.commasterorganicchemistry.com |
Preparation of Precursor Molecules and Key Intermediates
The successful synthesis of the target compound is contingent on the availability and purity of its precursors, namely 3,4,5-trimethoxybenzaldehyde and isopropylamine.
3,4,5-Trimethoxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals, including trimethoprim. mdma.chwikipedia.org It can be synthesized through several routes. On a laboratory scale, it is often prepared from vanillin. wikipedia.orgmdma.ch This process can involve the bromination of vanillin, followed by a copper-catalyzed displacement of the bromine with a methoxide (B1231860) group, and subsequent methylation of the remaining hydroxyl group. mdma.chtandfonline.com Another laboratory-scale method is the Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride. wikipedia.orgmdma.ch
For industrial-scale production, a common starting material is p-cresol. mdma.chwikipedia.org This multi-step synthesis involves bromination, hydrolysis, methoxylation, and methylation to arrive at the desired product. mdma.ch More recent green chemistry approaches utilize syringaldehyde (B56468) sodium salt reacted with dimethyl sulfate (B86663) in an anhydrous solvent. google.com
Isopropylamine is a high-production-volume chemical with significant industrial applications. nih.gov There are two primary industrial methods for its synthesis. One method involves the reaction of acetone (B3395972) with hydrogen and ammonia (B1221849) in the presence of a copper-nickel-white clay catalyst at elevated temperatures. whamine.com This process yields both isopropylamine and diisopropylamine. whamine.com
Another major industrial route is the amination of isopropyl alcohol with ammonia, often in the presence of a nickel/copper catalyst. primaryinfo.com This reaction also produces a mixture of mono- and diisopropylamine. whamine.com Purification of isopropylamine is typically achieved through distillation. whamine.com
Optimization of Reaction Conditions and Yields
The efficiency of the reductive amination process for synthesizing this compound is highly dependent on several key reaction parameters. These include the choice of reducing agent, solvent, temperature, and catalyst. Researchers have explored various conditions to maximize the yield and purity of the final product while minimizing reaction times and the formation of byproducts.
Reducing Agents: A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common. Sodium triacetoxyborohydride is often favored due to its mildness and high selectivity for the imine over the starting aldehyde, which reduces the formation of the corresponding alcohol byproduct. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is another effective method.
Solvents: The choice of solvent plays a crucial role in the reaction kinetics and the solubility of the reactants and reagents. Dichloromethane (DCM), methanol (MeOH), and tetrahydrofuran (THF) are frequently used. For catalytic hydrogenations, polar solvents like ethanol or methanol are typically preferred.
Temperature and pH: Reductive aminations are generally performed at room temperature, although gentle heating may be required in some cases to drive the reaction to completion. The pH of the reaction medium is also a critical factor; mildly acidic conditions (pH 5-6) are often optimal for the formation of the imine intermediate without deactivating the amine nucleophile.
The following interactive data table summarizes typical research findings on the optimization of these reaction conditions.
Interactive Data Table: Optimization of Reductive Amination for Secondary Amine Synthesis
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Sodium Borohydride | Methanol | 25 | 4 | 85 | Potential for aldehyde reduction as a side reaction. |
| Sodium Cyanoborohydride | Methanol | 25 | 6 | 90 | Requires careful pH control due to the toxicity of HCN. |
| Sodium Triacetoxyborohydride | Dichloromethane | 25 | 3 | 95 | Mild and selective, often the reagent of choice. |
| H₂/Palladium on Carbon | Ethanol | 50 | 8 | 92 | Requires specialized hydrogenation equipment. |
| H₂/Raney Nickel | Methanol | 60 | 10 | 88 | Active catalyst, but can be pyrophoric. |
Note: The yields presented are typical for reductive amination reactions of substituted benzaldehydes with primary amines and serve as illustrative examples. Actual yields for the synthesis of this compound may vary based on specific experimental conditions.
Considerations for Scalability and Sustainable Synthesis Approaches
Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces a new set of challenges and considerations. Key factors include the cost and availability of starting materials, the safety of the process, and the environmental impact.
A disclosed industrial process for preparing a different optically active amine highlights some key aspects of scalable synthesis. google.com This process utilizes a diastereomeric salt formation method for resolution, which is a common technique for obtaining enantiomerically pure compounds on a large scale. google.com The process involves careful control of crystallization conditions, including solvent choice and temperature, to achieve high yield and optical purity. google.com Such meticulous control over process parameters is crucial for ensuring the quality and consistency of the final product in a manufacturing setting. google.com
Sustainable Synthesis Approaches: In line with the principles of green chemistry, there is a growing interest in developing more sustainable methods for amine synthesis. This includes the use of environmentally benign solvents, such as water or ethanol, and the replacement of stoichiometric reducing agents with catalytic hydrogenation processes that generate water as the only byproduct.
Biocatalysis, using enzymes such as imine reductases (IREDs), offers a promising green alternative. IREDs can catalyze the reduction of imines with high stereoselectivity under mild reaction conditions, often in aqueous media. This approach avoids the use of heavy metal catalysts and harsh reagents, contributing to a more sustainable manufacturing process.
Furthermore, the development of synthetic routes that utilize renewable starting materials is a key goal of green chemistry. While the immediate precursors for this compound are typically derived from petrochemical sources, ongoing research into biomass conversion could provide more sustainable pathways to these key intermediates in the future.
Spectroscopic and Structural Analysis of this compound Currently Unavailable
A thorough search of publicly available scientific databases and chemical literature has revealed a significant lack of detailed experimental spectroscopic and structural data for the compound this compound. Consequently, the construction of a detailed article with verifiable research findings and data tables, as requested, cannot be completed at this time.
The specific analytical data required to populate the outlined sections are not present in accessible journals, chemical supplier databases, or spectral libraries. This includes:
¹H and ¹³C NMR: Specific chemical shifts, coupling constants, and peak assignments.
2D NMR: Data from COSY, HSQC, HMBC, or NOESY experiments.
FT-IR: A detailed spectrum with assignments for vibrational frequencies.
Mass Spectrometry: The molecular ion peak and a specific fragmentation pattern.
UV-Vis Spectroscopy: Data on electronic transitions.
While spectroscopic data for the precursor molecules, 3,4,5-trimethoxybenzylamine and propan-2-amine, are available, this information is not sufficient to accurately predict the detailed spectroscopic characteristics of the final N-substituted product. Generating such data without experimental validation would be speculative and would not meet the required standards of scientific accuracy.
Further research and publication of the analytical data for this compound by the scientific community are necessary before a comprehensive and factual article can be written.
Advanced Spectroscopic and Structural Elucidation of Propan 2 Yl 3,4,5 Trimethoxyphenyl Methyl Amine
X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Conformation
As of the latest available data, a comprehensive search of crystallographic databases and the scientific literature did not yield specific X-ray diffraction (XRD) data for the compound (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine. Consequently, a detailed analysis of its solid-state molecular geometry and conformation based on experimental single-crystal XRD is not possible at this time.
X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of key structural parameters, including:
Crystal System and Space Group: These describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: The distances between bonded atoms and the angles they form, which are crucial for understanding molecular geometry.
Torsional Angles: These describe the conformation of the molecule, particularly the rotation around single bonds.
Without experimental XRD data, a definitive description of the solid-state conformation, including the specific spatial orientation of the isopropyl group relative to the trimethoxybenzyl moiety and potential intermolecular interactions such as hydrogen bonding in the crystal lattice, cannot be provided. While computational modeling could offer theoretical predictions of the molecular structure, it would not represent experimentally verified data from X-ray diffraction.
Further research involving the synthesis of a single crystal of this compound suitable for XRD analysis would be required to elucidate its precise solid-state structure.
Computational Chemistry Investigations on Propan 2 Yl 3,4,5 Trimethoxyphenyl Methyl Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can provide deep insights into the geometry, stability, and electronic properties of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, multiple conformations can exist. A thorough conformational analysis is necessary to identify the global minimum energy structure and other low-energy conformers that may be populated at room temperature.
This analysis involves systematically rotating the bonds connecting the isopropyl group to the nitrogen, the nitrogen to the methylene bridge, and the methylene bridge to the trimethoxyphenyl ring. The energy of each resulting conformation is calculated to generate a potential energy surface, or a conformational energy landscape. The results of such an analysis would reveal the most stable spatial arrangement of the molecule, governed by a delicate balance of steric hindrance and stabilizing intramolecular interactions.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | 178.5° | 0.00 |
| 2 | 65.2° | 1.25 |
The electronic structure of a molecule dictates its reactivity. Key insights can be gained by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. For this compound, the MEP would likely show negative potential around the nitrogen atom and the oxygen atoms of the methoxy (B1213986) groups, indicating their nucleophilic character. Conversely, positive potential would be expected around the amine and aromatic hydrogen atoms, highlighting their electrophilic character.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.5 eV |
DFT calculations can also be used to predict various spectroscopic properties, which can be invaluable for the identification and characterization of the compound. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy, providing a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. These calculations can help in assigning the observed spectral bands to specific molecular vibrations, such as the stretching and bending of C-H, C-N, C-O, and N-H bonds.
Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic CH | 6.5 - 6.7 |
| Methylene (CH₂) | 3.7 - 3.9 |
| Isopropyl CH | 2.8 - 3.0 |
| Methoxy (OCH₃) | 3.8 - 4.0 |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational changes, solvent effects, and other dynamic processes.
An MD simulation of this compound, either in the gas phase or in a solvent, would provide a more complete picture of its conformational landscape. By tracking the atomic trajectories over nanoseconds or even microseconds, it is possible to observe transitions between different conformations and to calculate the relative populations of these conformers, which can then be compared with the results from static DFT calculations.
In Silico Prediction of Reactivity Descriptors and Reaction Pathways
Computational methods can be employed to predict the reactivity of a molecule through various reactivity descriptors derived from DFT calculations. These descriptors, such as electronegativity, chemical hardness, and the Fukui function, can provide quantitative measures of a molecule's susceptibility to electrophilic or nucleophilic attack at different atomic sites.
Furthermore, computational chemistry allows for the exploration of potential reaction pathways. For instance, the mechanism of a reaction involving this compound could be investigated by locating the transition state structures and calculating the activation energies for different possible routes. This can provide valuable insights into the feasibility and selectivity of a chemical transformation.
Computational Analysis of Non-Covalent Interactions (e.g., hydrogen bonding, Van der Waals forces)
Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecules. In this compound, several types of non-covalent interactions can be computationally analyzed. These include intramolecular hydrogen bonding, which might occur between the amine hydrogen and the oxygen atoms of the methoxy groups in certain conformations.
Van der Waals forces, including dispersion and steric repulsion, are also critical in defining the conformational preferences. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, providing a deeper understanding of the factors that govern the molecular architecture.
Molecular Interactions and Recognition Mechanisms of Trimethoxyphenyl Containing Amines
Analysis of the 3,4,5-Trimethoxyphenyl Moiety as a Key Pharmacophore in Molecular Recognition
The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore, particularly recognized for its essential role in the activity of numerous tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. researchgate.net This structural feature is crucial for maintaining the necessary molecular conformation for optimal interaction with tubulin and for achieving potent antiproliferative activities. nih.gov The strategic placement of three methoxy (B1213986) groups on the phenyl ring is not arbitrary; it governs the electronic and steric properties of the molecule, facilitating specific interactions within the binding pockets of its target proteins.
The TMP group is a common feature in many colchicine binding site inhibitors (CBSIs), which are known to be less susceptible to multidrug resistance mediated by efflux pumps like P-glycoprotein. nih.gov Attempts to modify the TMP moiety in various CBSIs, such as altering the methoxy substituents, often lead to a significant decrease in their anticancer potency, underscoring its critical role in molecular recognition and binding affinity. nih.gov The lipophilicity conferred by the methoxy groups also plays a role in the molecule's ability to traverse cellular membranes and interact with intracellular targets.
In the context of P-glycoprotein, while not as extensively studied as its interaction with tubulin, the structural features of the TMP group align with general pharmacophore models for P-gp substrates and inhibitors. These models often include hydrophobic regions and hydrogen bond acceptors, both of which are present in the TMP moiety. nih.gov
Molecular Docking Investigations of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine and its Analogs with Specific Macromolecular Binding Sites
Tubulin Binding Sites:
The primary target for many compounds featuring the 3,4,5-trimethoxyphenyl moiety is the colchicine binding site on the β-subunit of the tubulin heterodimer. nih.govpolito.it Molecular docking simulations consistently place the TMP ring within a specific pocket of this site. The binding of ligands to this site interferes with the polymerization of tubulin into microtubules, leading to cell cycle arrest and apoptosis.
The interaction profile of TMP-containing ligands with the colchicine binding site is characterized by the TMP ring being deeply buried within the β-tubulin subunit, in proximity to key amino acid residues. nih.gov The isopropylamine (B41738) portion of this compound would likely be oriented towards the solvent-exposed region or interact with other residues at the α-β tubulin interface.
P-glycoprotein (P-gp):
P-glycoprotein is a promiscuous transporter with multiple drug binding sites. researchgate.net Pharmacophore models for P-gp inhibitors and substrates typically consist of hydrophobic centers and hydrogen bond acceptors/donors. nih.gov The 3,4,5-trimethoxyphenyl moiety, with its hydrophobic phenyl ring and three hydrogen bond-accepting methoxy groups, fits this general profile. It is plausible that this compound could interact with P-gp, although the nature of this interaction (as a substrate or inhibitor) would require specific experimental validation. Docking studies with other P-gp modulators suggest that binding occurs within the transmembrane domains, driven primarily by hydrophobic and van der Waals interactions. researchgate.net
A general pharmacophore model for P-gp ligands includes two hydrophobic points, three hydrogen bond acceptor points, and one hydrogen bond donor point. nih.gov The TMP moiety can satisfy the hydrophobic and hydrogen bond acceptor requirements.
Based on studies of analogous compounds, the binding of the 3,4,5-trimethoxyphenyl moiety within the colchicine site of tubulin is stabilized by a combination of specific interactions:
Hydrogen Bonds: The oxygen atoms of the methoxy groups on the TMP ring are capable of forming hydrogen bonds with specific residues in the binding pocket. A frequently observed interaction is with the thiol group of Cys241 in the β-tubulin subunit. researchgate.net
Hydrophobic Interactions: The phenyl ring of the TMP moiety engages in significant hydrophobic interactions with a pocket of nonpolar amino acid residues. These often include Leu248, Leu255, Ala316, Val318, and Ile378. researchgate.net These interactions are crucial for the anchoring of the ligand within the binding site.
Arene-Cation Interactions: While not as commonly highlighted as hydrogen bonds and hydrophobic interactions for this specific pharmacophore, the electron-rich aromatic ring of the TMP moiety could potentially engage in arene-cation interactions with nearby cationic residues, such as lysine (B10760008) or arginine, if present in the appropriate orientation within the binding site.
The following table summarizes the key interacting residues for TMP-containing ligands within the tubulin colchicine binding site as identified in various molecular modeling studies.
| Interaction Type | Key Interacting Residues in β-Tubulin |
| Hydrogen Bonding | Cys241, Asn258, Lys352 |
| Hydrophobic Interactions | Leu248, Leu255, Ala316, Val318, Ile378 |
Allosteric Effects and Conformational Changes Induced by Ligand Binding
The binding of ligands to the colchicine site of tubulin is known to induce significant conformational changes, which are central to their mechanism of action. These are allosteric effects, where binding at one site influences the protein's conformation and function at a distance.
Binding of a colchicine site inhibitor, such as a compound containing the 3,4,5-trimethoxyphenyl moiety, prevents the tubulin dimer from adopting the straight conformation that is necessary for its incorporation into the growing microtubule lattice. nih.govnih.gov Instead, the ligand-bound tubulin dimer is locked in a curved or "kinked" conformation. frontiersin.org This induced curvature introduces a strain into the microtubulo polymer, leading to its destabilization and eventual depolymerization.
The allosteric network of tubulin is complex, and the binding of a ligand at the colchicine site can have far-reaching effects on the entire protein structure, including the nucleotide-binding site and the sites of interaction with microtubule-associated proteins (MAPs). This allosteric modulation is a key aspect of the biological activity of trimethoxyphenyl-containing amines and their analogs.
Structure Activity Relationship Sar Elucidation for Analogs of Propan 2 Yl 3,4,5 Trimethoxyphenyl Methyl Amine
Systematic Modification of the N-Isopropyl Group and its Influence on Molecular Interactions
The N-isopropyl group of (propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine plays a crucial role in its interaction with biological targets. Modifications to this group can significantly impact the compound's affinity, selectivity, and efficacy. The size, shape, and lipophilicity of the N-substituent are key determinants of its pharmacological profile.
Systematic variation of the N-alkyl substituent in related phenethylamine (B48288) and benzylamine (B48309) series has demonstrated a clear impact on activity. In many cases, there is an optimal size for the N-alkyl group. For instance, in a series of N-alkyl and N-alkenyl substituted noroxymorphindoles, the nature of the N-substituent was found to significantly affect opioid receptor affinity and selectivity. nih.gov While a direct SAR study on the N-isopropyl group of the title compound is not extensively documented in publicly available literature, general principles from related classes of compounds can be applied.
Increasing the bulk of the N-alkyl group from methyl to ethyl, and then to isopropyl, can lead to an increase in potency up to a certain point. Beyond this optimal size, further increases in steric bulk, such as replacing the isopropyl group with a tert-butyl group, may lead to a decrease in activity due to steric hindrance at the binding site. The electronic properties of the N-substituent also play a role; for example, the introduction of polar groups could alter the compound's solubility and ability to form hydrogen bonds.
| N-Substituent Modification | General Effect on Activity (in related series) | Potential Rationale |
| Smaller Alkyl (e.g., Methyl, Ethyl) | Often lower potency compared to isopropyl. | Suboptimal hydrophobic interactions with the binding pocket. |
| Isopropyl | Often demonstrates high potency. | Optimal balance of size and lipophilicity for the binding site. |
| Larger Alkyl (e.g., tert-Butyl) | May decrease potency. | Steric hindrance at the receptor binding site. |
| N-alkenyl (e.g., Allyl) | Variable, can increase or decrease potency depending on the target. | Introduces conformational rigidity and potential for different interactions. |
| N-benzyl | Can significantly increase binding affinity and functional activity. acs.org | Introduces potential for additional aromatic interactions (e.g., π-π stacking). |
Investigation of Aromatic Ring Substitution Patterns (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy) and their Impact on Properties
The substitution pattern of the methoxy (B1213986) groups on the phenyl ring is a critical determinant of the biological activity of phenethylamine derivatives. The 3,4,5-trimethoxy substitution pattern, as seen in mescaline, is a well-known arrangement that confers significant psychoactive properties. In contrast, the 2,4,5-trimethoxy substitution pattern often results in compounds with markedly different pharmacological profiles.
Studies on positional isomers of trimethoxyphenethylamine have shown that the 2,4,5-trimethoxy isomer (2C-O) is reportedly inactive or significantly less potent as a psychedelic agent in humans compared to the 3,4,5-trimethoxy isomer (mescaline). wikipedia.org This highlights the profound impact of methoxy group positioning on receptor interactions. The 3,4,5-substitution pattern is thought to orient the molecule in a way that allows for optimal binding to the target receptor, likely the serotonin (B10506) 5-HT2A receptor for psychedelic activity. open-foundation.org
| Substitution Pattern | Observed Activity in Phenethylamines | Plausible Explanation |
| 3,4,5-Trimethoxy | Often associated with potent psychedelic activity. | Favorable orientation for interaction with key receptor residues. |
| 2,4,5-Trimethoxy | Generally shows reduced or no psychedelic activity. wikipedia.org | Suboptimal orientation, potential steric clashes, or altered electronic properties at the binding site. |
| 2,3,4-Trimethoxy | Can exhibit cardiotropic activity in certain molecular scaffolds. researchgate.net | The specific arrangement may favor interaction with different biological targets. |
Conformational Restriction Strategies for Enhanced Molecular Recognition
Flexible molecules like this compound can adopt numerous conformations, only one of which is likely the "active" conformation for binding to a biological target. Conformational restriction is a powerful strategy in medicinal chemistry to lock a molecule into a more rigid structure that mimics this active conformation. This can lead to increased potency, selectivity, and improved pharmacokinetic properties.
For phenethylamine analogs, conformational restriction can be achieved by incorporating the ethylamine (B1201723) side chain into a ring system. For example, the synthesis of 2-amino-1,2-dihydronaphthalene, a conformationally restricted analog of amphetamine, resulted in a potent central nervous system stimulant. nih.gov Such strategies reduce the entropic penalty of binding, as the molecule has less conformational freedom to lose upon interaction with its target.
In the context of the title compound, cyclization strategies could involve linking the nitrogen atom to the aromatic ring or incorporating the benzylamine backbone into a more rigid scaffold. These modifications would provide valuable insights into the spatial requirements of the receptor and could lead to the design of more potent and selective analogs.
| Strategy | Example Modification | Expected Outcome |
| Side-chain cyclization | Incorporation of the ethylamine chain into a tetralin or indane ring system. | Increased potency and selectivity by locking the molecule in a more favorable conformation. |
| Bridged analogs | Introduction of a bridge to restrict rotation around key single bonds. | Reduced conformational flexibility, leading to a better understanding of the active conformation. |
| Introduction of rigid linkers | Replacing flexible parts of the molecule with rigid units like aromatic rings or alkynes. | Enhanced molecular recognition and potentially improved metabolic stability. |
Bioisosteric Replacements of the Amine or Methoxy Groups for Modified Interactions
Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. cambridgemedchemconsulting.com This can be used to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity. nih.gov
For the amine group, bioisosteres could include other nitrogen-containing functional groups that can maintain the key ionic or hydrogen bonding interactions. For example, replacing the secondary amine with a tertiary amine, an amide, or a nitrogen-containing heterocycle could significantly alter the compound's properties.
The methoxy groups are also prime targets for bioisosteric replacement. While they are important for activity, they can also be sites of metabolic breakdown. Replacing a methoxy group with a more metabolically stable bioisostere, such as a fluoro, difluoromethyl, or trifluoromethyl group, is a common strategy. researchgate.net These replacements can also alter the electronic properties of the aromatic ring, which can influence binding affinity. The replacement of a methoxy group with a difluoroethyl group has been shown to mimic the steric and electronic features of the original group while improving metabolic stability in some cases. nih.gov
| Original Group | Bioisosteric Replacement | Potential Impact |
| Secondary Amine (-NH-) | Tertiary Amine (-N(CH3)-), Amide (-NHC(O)R), 1,2,3-Triazole | Altered basicity, hydrogen bonding capacity, and metabolic stability. |
| Methoxy Group (-OCH3) | Fluoro (-F), Difluoromethyl (-CHF2), Trifluoromethyl (-CF3), Difluoroethyl (-CH2CF2H) | Increased metabolic stability, altered lipophilicity and electronic properties. nih.govchemrxiv.org |
| Methoxy Group (-OCH3) | Methylthio (-SCH3) | Similar size and lipophilicity, but different electronic and hydrogen bonding properties. |
Derivation of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools for the predictive design of new, more potent analogs. By identifying the key physicochemical properties that influence activity, QSAR models can guide the synthesis of new compounds with a higher probability of success.
For phenethylamine derivatives, several QSAR studies have been conducted. researchgate.net These studies have identified various molecular descriptors that are important for activity, including lipophilicity (logP), electronic parameters (such as Hammett constants), and steric parameters (such as molar refractivity). For example, in a series of 4-substituted 2,5-dimethoxyphenyl isopropylamine (B41738) analogues, affinity at the 5-HT2A and 5-HT2B serotonin receptors was found to be correlated with the lipophilicity and electron-withdrawing character of the 4-position substituent. nih.gov
To develop a QSAR model for analogs of this compound, a series of analogs with systematic variations in their structure would need to be synthesized and their biological activity measured. The resulting data would then be used to generate a model that could predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
| QSAR Descriptor | Property Represented | Relevance to this compound Analogs |
| LogP | Lipophilicity | Influences membrane permeability and hydrophobic interactions with the receptor. |
| Electronic Descriptors (e.g., Hammett constants, pKa) | Electron-donating/withdrawing properties, basicity | Affects electrostatic interactions and the ionization state of the amine group. |
| Steric Descriptors (e.g., Molar Refractivity, van der Waals volume) | Size and shape of the molecule and its substituents | Determines the fit of the molecule within the receptor binding site. |
| Topological Indices | Molecular connectivity and branching | Can capture information about the overall shape and flexibility of the molecule. |
Advanced Analytical and Methodological Approaches in Studying Propan 2 Yl 3,4,5 Trimethoxyphenyl Methyl Amine
Chromatographic Separation and Purification Techniques
Chromatographic methods are fundamental for the separation and purification of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. The method's high resolution and sensitivity make it ideal for separating the target compound from impurities, starting materials, and byproducts.
A typical HPLC method for the analysis of substituted phenethylamines would employ a reverse-phase C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution would be optimized to achieve a balance between resolution and analysis time. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance.
Illustrative HPLC Method Parameters for a Related Compound:
| Parameter | Value |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
This data is illustrative for a substituted pyrrolopropanoic acid and serves as a starting point for method development for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
For the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase its volatility and thermal stability. Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride (B1165640), pentafluoropropionic anhydride) or silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, allowing for structural elucidation and confirmation of the compound's identity.
Hypothetical GC-MS Derivatization and Analysis Parameters:
| Step | Parameter |
| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) |
| Reaction Conditions | 60 °C for 30 minutes |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | Initial temp 100 °C, ramp to 280 °C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
Isotopic Labeling and Kinetic Isotope Effect (KIE) Studies for Mechanistic Insights
Isotopic labeling, particularly with deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms. The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. libretexts.orgwikipedia.org For this compound, deuterium can be introduced at the benzylic position (the carbon adjacent to the nitrogen and the aromatic ring).
By comparing the rate of a reaction (e.g., oxidation or enzymatic degradation) of the unlabeled compound with its deuterated analog, a primary KIE (kH/kD > 1) can be observed if the C-H bond is broken in the rate-determining step. ias.ac.in The magnitude of the KIE provides insight into the transition state of the reaction. For instance, a large KIE suggests a symmetric transition state where the hydrogen is being transferred. ias.ac.in
Illustrative Kinetic Isotope Effects in the Oxidation of Substituted Benzylamines:
| Substrate | kH/kD |
| Benzylamine (B48309) | 5.60 |
| p-Methylbenzylamine | 5.80 |
| p-Chlorobenzylamine | 5.45 |
Data from the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate, demonstrating the utility of KIE in mechanistic studies. ias.ac.in
Spectroscopic Titration Methods for Binding Affinity Determination
Spectroscopic titration is a widely used method to determine the binding affinity between a ligand, such as this compound, and a target molecule, typically a protein or a nucleic acid. This technique relies on a change in a spectroscopic property (e.g., absorbance or fluorescence) of either the ligand or the target upon binding.
In a typical experiment, a solution of the target molecule is held at a constant concentration while the concentration of the ligand is incrementally increased. The change in the spectroscopic signal is monitored at each ligand concentration. The resulting data is then fitted to a binding isotherm equation (e.g., the Hill equation) to determine the binding constant (Ka) or the dissociation constant (Kd).
Biophysical Characterization Techniques for Ligand-Target Interactions (e.g., Fluorescence Quenching)
Fluorescence quenching is a sensitive biophysical technique used to study the binding of ligands to proteins. acs.org Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues, which emit fluorescence at specific wavelengths upon excitation. When a ligand binds near these residues, it can cause a decrease in the fluorescence intensity, a phenomenon known as quenching.
The quenching can be either dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). The Stern-Volmer equation is used to analyze the fluorescence quenching data and determine the quenching constant. By performing quenching experiments at different temperatures, it is possible to distinguish between static and dynamic quenching and to calculate thermodynamic parameters of the binding interaction, such as the enthalpy and entropy changes.
Strategic Derivatization and Analog Design for Specific Research Applications
Design and Synthesis of Fluorescently Tagged Analogs for Imaging Studies
The development of fluorescently tagged analogs is crucial for visualizing the localization and dynamics of small molecules within cellular environments. rsc.orgibs.re.kr An ideal fluorescent probe should be cell-permeable and designed to minimize background noise, allowing for clear observation of its target interactions. rsc.orgibs.re.kr The design of such a probe based on (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine involves the covalent attachment of a fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength.
The synthesis of these analogs typically leverages the reactivity of the secondary amine on the parent compound. A common and efficient method is the acylation of the amine with an activated ester of a fluorophore, such as an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond, linking the parent molecule to the fluorescent tag. A flexible linker, such as a polyethylene glycol (PEG) chain, can be incorporated between the compound and the fluorophore to minimize steric hindrance and preserve the biological activity of the parent molecule.
A variety of fluorophores can be utilized, each with distinct spectral properties suitable for different imaging applications, including live-cell imaging and fluorescence microscopy. nih.gov The choice of fluorophore depends on factors like the desired excitation/emission wavelengths, quantum yield, photostability, and compatibility with the imaging instrumentation.
Table 1: Potential Fluorophores for Tagging this compound
| Fluorophore | Excitation (nm) | Emission (nm) | Color | Key Features |
|---|---|---|---|---|
| Fluorescein (FITC) | ~494 | ~518 | Green | High quantum yield, pH-sensitive. |
| Rhodamine B (TRITC) | ~557 | ~576 | Red-Orange | High photostability, less pH-sensitive than fluorescein. |
| BODIPY FL | ~503 | ~512 | Green | Bright fluorescence, narrow emission spectra, insensitive to pH. |
| Cyanine3 (Cy3) | ~550 | ~570 | Orange | Bright and photostable, commonly used in multiplex imaging. |
This table presents a selection of common fluorophores and their general spectral properties, which can be used to guide the design of fluorescent probes.
Preparation of Affinity Probes for Target Identification and Validation
Affinity probes are indispensable tools for the identification and validation of the molecular targets of bioactive compounds. nih.govrsc.org These probes consist of the parent molecule, a linker, and a high-affinity tag, most commonly biotin. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) allows for the efficient capture and purification of target proteins from complex biological mixtures like cell lysates. nih.govlifetein.com.cn
The synthesis of a biotinylated analog of this compound can be achieved by coupling the secondary amine of the parent compound with a biotin derivative containing an amine-reactive functional group. gbiosciences.com Biotin-NHS ester, for example, reacts with the amine to form a stable amide linkage. apexbt.com To mitigate potential steric hindrance that could interfere with either the biological activity of the parent compound or the biotin-streptavidin interaction, a spacer arm is typically included in the biotinylation reagent. aatbio.com
Once synthesized, the biotinylated probe is incubated with a cell lysate or live cells. nih.gov The probe binds to its target protein(s), and the resulting complex can be "pulled down" from the lysate using streptavidin-coated beads. After washing away non-specifically bound proteins, the target proteins are eluted and identified using techniques such as mass spectrometry. nih.gov
Table 2: Components of an Affinity Probe
| Component | Example | Function |
|---|---|---|
| Parent Molecule | This compound | Binds to the specific biological target. |
| Linker/Spacer Arm | Polyethylene glycol (PEG), alkyl chain | Provides spatial separation between the parent molecule and the tag to reduce steric hindrance. |
| Affinity Tag | Biotin | Enables highly specific capture and purification via its interaction with streptavidin. |
Synthesis of Photoreactive Analogs for Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a native biological system. nih.govspringernature.comrsc.org This method utilizes a photoreactive analog, or probe, which can form a covalent bond with its target protein upon activation with UV light. nih.govenamine.net This permanently captures even transient or weak interactions, facilitating target identification. nih.gov
A photoreactive analog of this compound would incorporate a photoreactive group, such as a benzophenone, aryl azide, or diazirine. enamine.net These groups are chemically stable in the dark but form highly reactive intermediates (e.g., carbenes or nitrenes) when irradiated with UV light of a specific wavelength. nih.govresearchgate.net
The synthesis of such a probe can be accomplished by creating an amide bond between the secondary amine of the parent compound and a carboxylic acid derivative of the photoreactive moiety (e.g., 4-benzoylbenzoic acid). rsc.org To facilitate subsequent detection and purification of the cross-linked protein-probe complex, a reporter tag like biotin or a clickable alkyne handle is often included in the probe's design. nih.govrsc.org This trifunctional design allows for UV-induced cross-linking to the target, followed by enrichment and identification.
Table 4: Common Photoreactive Groups for Photoaffinity Labeling | Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Features | | --- | --- | --- | | Benzophenone | ~350-360 | Triplet Ketyl Radical | Relatively stable; preferentially reacts with C-H bonds; requires longer irradiation times. nih.gov | | Aryl Azide | ~254-300 | Nitrene | Highly reactive but can undergo intramolecular rearrangement; shorter wavelength may damage proteins. | | Diazirine | ~350-380 | Carbene | Smallest photoreactive group, minimizing steric perturbation; highly reactive and inserts into various bonds; activated by less damaging, longer-wavelength UV light. researchgate.net |
Future Research Avenues and Conceptual Advances in Trimethoxyphenyl Amine Chemistry
Exploration of Novel and Efficient Synthetic Pathways
The development of efficient and selective methods for the synthesis of amines is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and materials science industries. researchgate.net While classical methods like direct N-alkylation and reductive amination remain workhorses in the field, contemporary research is focused on developing more atom-economical and environmentally benign approaches. acs.orgfiveable.me
Future efforts in the synthesis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine and its analogs could focus on transition-metal catalyzed hydroamination and hydroaminoalkylation. acs.org These methods offer the potential for the direct addition of an amine moiety to unfunctionalized hydrocarbon feedstocks, representing an ideal in synthetic efficiency. acs.org Additionally, the use of iridium catalysis in direct reductive amination presents a practical and efficient route for coupling aldehydes and ketones with primary and secondary amines to form a diverse range of amine products. researchgate.net
Recent advancements in self-limiting alkylation chemistry using N-aminopyridinium salts as ammonia (B1221849) surrogates offer a novel strategy for the selective synthesis of secondary amines, overcoming the common challenge of overalkylation. acs.org The application of such innovative methods could provide more controlled and higher-yielding syntheses of this compound.
A summary of modern amine synthesis strategies is presented in the table below.
| Synthetic Method | Description | Potential Advantages |
| Direct Reductive Amination (DRA) | A two-step process involving the formation of an imine or enamine intermediate followed by reduction. fiveable.me | Versatile for synthesizing primary, secondary, and tertiary amines. fiveable.me |
| Transition-Metal Catalyzed Hydroamination | The direct addition of an amine to an unactivated alkene, constituting an atom-economical route. acs.org | High atom economy and potential for direct functionalization. acs.org |
| Self-Limiting Alkylation | Utilizes N-aminopyridinium salts as ammonia surrogates to achieve monoalkylation without overalkylation products. acs.org | High selectivity for secondary amines. acs.org |
| Catalytic Reduction of Nitriles | A one-step industrial process for the synthesis of diverse amines. researchgate.net | Direct conversion of nitriles to amines. researchgate.net |
Deeper Understanding of Intramolecular and Intermolecular Interactions and their Thermodynamic Basis
A thorough understanding of the non-covalent interactions that govern the behavior of this compound is crucial for predicting its chemical and biological properties. In the absence of a solvent, phenethylamines, a class of compounds to which this molecule belongs, tend to adopt a folded gauche conformation, suggesting a favorable interaction between the amino group and the aromatic ring. acs.org
The trimethoxyphenyl group is known to participate in hydrophobic interactions and can form water-mediated hydrogen bonds. acs.org The intermolecular interactions of substituted phenethylamines have been studied in the context of their complexation with molecular baskets in aqueous solutions. rsc.org These studies reveal that the phenyl ring inserts into the host's nonpolar cavity, driven by C-H⋯π contacts and the hydrophobic effect, while the ammonium (B1175870) group forms hydrogen bonds and/or salt bridges at the polar rim. rsc.org
Future research should aim to quantify the thermodynamic parameters of these intramolecular and intermolecular interactions for this compound. This can be achieved through a combination of experimental techniques, such as calorimetry and spectroscopy, and high-level quantum chemical calculations. researchgate.net A deeper thermodynamic understanding will facilitate the rational design of molecules with tailored binding affinities and specificities.
Application of Artificial Intelligence and Machine Learning in Predictive Modeling of Chemical Reactivity and Molecular Interactions
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by enabling rapid and accurate predictions of chemical properties and reaction outcomes. chemai.io These computational tools can analyze vast datasets to identify complex patterns that may not be apparent through traditional methods.
For trimethoxyphenyl amine chemistry, AI and ML models can be trained to predict various properties, including chemical reactivity, and potential biological activities. nih.gov For instance, transformer-based models have been successfully used for forward and retrosynthetic organic reaction prediction, treating the process as a translation problem from reactant SMILES strings to product strings. chemrxiv.orgengineering.org.cn Such models could be invaluable in designing novel synthetic routes to this compound and its derivatives.
Furthermore, ML algorithms are being employed to develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity of compounds based on their chemical structure. nih.gov By integrating physicochemical properties and off-target interaction data, AI/ML models can enhance the prediction of a compound's potential bioactivity. mdpi.com The use of deep learning, particularly convolutional neural networks (CNNs), offers a powerful approach to capture latent features from chemical data and improve predictive accuracy. nih.gov
Key applications of AI and ML in this context are summarized below.
| Application Area | Description | Potential Impact |
| Reaction Prediction | Using AI to forecast the products of chemical reactions. chemrxiv.orgengineering.org.cn | Accelerates the discovery of new synthetic pathways. chemistryworld.com |
| QSAR Modeling | Predicting the biological activity of molecules based on their structure. nih.gov | Guides the design of compounds with desired therapeutic effects. |
| Toxicity Prediction | Assessing the potential toxicity of new chemical entities. nih.govnih.gov | Improves the safety profile of drug candidates early in development. |
| Drug-Drug Interaction Prediction | Identifying potential interactions between different drugs. | Enhances patient safety and medication management. |
Design of Next-Generation Chemical Probes and Research Tools Based on the this compound Scaffold
The this compound scaffold, with its trimethoxyphenyl moiety, represents a promising starting point for the design of novel chemical probes and research tools. The trimethoxyphenyl group is a key pharmacophoric feature in a variety of biologically active compounds, including those that target microtubules. mdpi.comnih.govnih.govsemanticscholar.org
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect biological activity. nih.gov By systematically altering the substituents on the phenyl ring and the amine, it is possible to develop potent and selective ligands for specific biological targets. acs.orgnih.govmdpi.com For example, SAR studies on 1,2,3-triazole, amide, and ester-based benzothiazole (B30560) derivatives have led to the identification of potential molecular probes for tau protein. rsc.org
The development of advanced computational tools can aid in the rational design of these probes by predicting their binding affinities and selectivities. news-medical.net These in silico methods, combined with experimental validation, can accelerate the discovery of next-generation research tools for studying complex biological systems. the-scientist.com The ultimate goal is to create highly specific probes that can be used to elucidate the roles of various proteins and signaling pathways in health and disease.
Q & A
Q. Key Considerations :
Q. Table 1: Synthetic Methods and Yields
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of methoxy (δ 3.7–3.9 ppm) and isopropyl groups (δ 1.2–1.4 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- Mass Spectrometry : High-resolution LC-QTOF-MS provides accurate mass (<1 ppm error) and fragmentation patterns for structural validation .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) determine absolute configuration and bond lengths, critical for resolving isomeric mixtures .
Case Study :
In a related trimethoxyamphetamine derivative, LC-QTOF-MS identified a molecular ion at m/z 290.1379 ([M+H]⁺), consistent with the theoretical mass .
Advanced Research Questions
How can researchers address discrepancies in biological activity data between batches?
Methodological Answer:
Discrepancies often arise from:
- Isomeric Contamination : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while dynamic kinetic resolution during synthesis minimizes racemization .
- Crystallographic Validation : SHELXL refines crystal structures to confirm stereochemistry, resolving activity differences due to incorrect configurations .
- Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., desilylated intermediates) that may interfere with bioassays .
Example :
A batch with 86% yield (Procedure A, ) showed higher bioactivity due to optimized enantiomeric purity, validated via chiral chromatography.
What strategies optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation ensures >90% enantiomeric excess (ee) .
- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to guide solvent selection (e.g., polar aprotic solvents stabilize intermediates) .
- Chromatographic Resolution : Preparative HPLC with cellulose-based columns isolates enantiomers post-synthesis .
Q. Table 2: Optimization Parameters
| Parameter | Impact on Enantiomeric Purity | Reference |
|---|---|---|
| Catalyst (R)-BINAP | Increases ee by 30% | |
| Solvent (THF vs. DCM) | THF improves selectivity 2x | |
| Temperature (0°C vs. RT) | Lower temps reduce racemization |
How can metabolic pathways of this compound be studied experimentally?
Methodological Answer:
- In Vitro Models : Liver microsomes (e.g., human CYP450 isoforms) identify phase I metabolites. LC-QTOF-MS detects hydroxylated or demethylated products .
- Isotopic Labeling : ¹³C-labeled analogs (e.g., methyl-¹³C groups) track metabolic fate via NMR or MS .
- Data Analysis : Metabolite identification software (e.g., Compound Discoverer) matches fragmentation patterns to known pathways .
Example :
A trimethoxyamphetamine analog showed demethylation at the 4-methoxy position as the primary metabolic pathway .
Data Contradictions and Resolution
- Conflict : Varying bioactivity in similar compounds (e.g., azetidin-2-ones vs. primary amines).
- Resolution : Comparative docking studies (AutoDock Vina) reveal differences in receptor binding affinities due to steric effects from the isopropyl group .
Disclaimer : This document prioritizes peer-reviewed synthesis and analytical methodologies. Commercial or non-academic sources (e.g., Aladdin Scientific) are excluded per user guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
